2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide

Catalog No.
S12824634
CAS No.
M.F
C17H13N3O3S
M. Wt
339.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-in...

Product Name

2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide

IUPAC Name

(3Z)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

InChI

InChI=1S/C17H13N3O3S/c18-24(22,23)11-5-6-16-13(8-11)14(17(21)20-16)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)(H2,18,22,23)/b14-7-

InChI Key

AFTGOSQNWXOYGE-AUWJEWJLSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O

2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide is a compound that belongs to the class of organic compounds known as indolines. It features an indole moiety, which consists of a fused pyrrolidine ring and benzene, forming a 2,3-dihydroindole structure. The compound is characterized by its complex structure, which includes a sulfonamide group and a ketone functional group, contributing to its potential biological activity and applications in medicinal chemistry. Its chemical formula is C19H21N3O3SC_{19}H_{21}N_{3}O_{3}S with a molecular weight of approximately 371.453 g/mol .

The reactivity of 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide can be attributed to its functional groups:

  • Sulfonamide Group: This group can participate in nucleophilic substitution reactions and can also form complexes with metal ions.
  • Ketone Group: The carbonyl functionality allows for nucleophilic addition reactions, making it reactive towards amines and alcohols.
  • Indole Moiety: The indole structure can undergo electrophilic substitution reactions, particularly at the 5-position due to the electron-rich nature of the ring.

This compound has been identified as a potent inhibitor of spleen tyrosine kinase (Syk), an important target in various diseases, including cancers and autoimmune disorders. Inhibition of Syk can lead to reduced signaling pathways involved in cell proliferation and survival, making this compound a candidate for therapeutic applications in oncology and immunology .

The synthesis of 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide typically involves multi-step organic reactions:

  • Formation of the Indole Core: Starting from appropriate precursors, indoles can be synthesized through cyclization reactions.
  • Introduction of the Sulfonamide Group: This can be achieved via the reaction of an amine with a sulfonyl chloride.
  • Formation of the Methylene Bridge: Aldol condensation or similar reactions may be employed to create the methylene linkage between the indole derivatives.

The specific details of these synthetic routes may vary based on available reagents and desired yields.

2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide has potential applications in:

  • Pharmaceutical Development: As a Syk inhibitor, it may be explored for developing treatments for cancers and autoimmune diseases.
  • Research Tool: It may serve as a valuable tool in biochemical assays to study Syk-related pathways.

Interaction studies involving this compound often focus on its binding affinity and inhibitory effects on Syk. Research indicates that it effectively disrupts Syk-mediated signaling pathways, which are crucial in various cellular processes. Further studies may involve evaluating its interactions with other proteins or small molecules to understand its pharmacodynamics better.

Several compounds share structural similarities with 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide. Here are some notable examples:

Compound NameStructureBiological Activity
3-(1-methyl-3-indolyl)methylidene)-2-oxo-1H-indole-5-sulfonamideSimilar indole structureSyk inhibition
5-Methoxyindole derivativesVariations of indoleAnticancer properties
Indolinone derivativesRelated indoline structureAntimicrobial activity

Uniqueness

The uniqueness of 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide lies in its specific combination of functional groups that confer potent biological activity against Syk while maintaining structural integrity conducive to further medicinal chemistry modifications. Its dual functionality as both an indole derivative and sulfonamide enhances its potential therapeutic applications compared to other similar compounds.

The synthesis of 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide represents a convergent approach utilizing established indole chemistry principles combined with contemporary sulfonamide introduction methodologies [1] . The compound features a complex molecular architecture that incorporates both an oxindole core and an indole-3-ylmethylene substituent, connected through a characteristic double bond at the 3-position [7].

Aldol Condensation Approaches

The primary synthetic route involves aldol condensation reactions between indole-3-carboxaldehyde derivatives and appropriately functionalized isatin or oxindole precursors [24] [27]. This methodology exploits the nucleophilic character of the indole 3-position and the electrophilic nature of the carbonyl group in oxindole derivatives [15] [25]. Base-catalyzed conditions typically employ piperidine or triethylamine in polar protic solvents, facilitating the formation of the crucial methylidene bridge [15] [27].

The reaction proceeds through enolate formation at the 3-position of the oxindole, followed by nucleophilic attack on the aldehyde carbon of indole-3-carboxaldehyde [24] [29]. Subsequent dehydration under acidic or thermal conditions yields the desired 3-ylmethylene linkage with predominantly E-stereochemistry [6] [24]. Reaction temperatures typically range from 70 to 85 degrees Celsius, with reaction times varying from 2 to 12 hours depending on substrate reactivity [25] [27].

Knoevenagel Condensation Methodologies

Alternative synthetic strategies utilize Knoevenagel condensation reactions, which offer enhanced regiocontrol and milder reaction conditions [15] [27]. This approach employs indole-3-carboxaldehyde as the carbonyl component and activated methylene compounds bearing the requisite oxindole and sulfonamide functionalities [15] [27]. Catalytic systems based on acetic acid or hydrochloric acid promote the condensation while maintaining functional group compatibility [15] [27].

The Knoevenagel approach demonstrates particular utility when constructing heavily substituted derivatives, as it tolerates a broad range of electronic and steric variations in both coupling partners [15] [24]. Yields typically range from 70 to 90 percent, with reaction conditions spanning from room temperature to reflux depending on substrate activation [15] [27].

Transition Metal-Catalyzed Cyclization Routes

Contemporary synthetic approaches increasingly rely on transition metal-catalyzed cyclization reactions to construct the indole-oxindole framework in a single operation [6] [29]. Palladium-catalyzed intramolecular coupling reactions of ortho-haloanilines with pendant alkyne functionalities provide access to substituted indole cores [6] [24]. These methodologies offer superior regiocontrol and functional group tolerance compared to classical approaches [6] [29].

Copper-catalyzed cyclization of nitrogen-arylacrylamides represents another valuable strategy for oxindole formation [29] [30]. The reaction proceeds through copper-mediated carbon-hydrogen bond activation followed by intramolecular cyclization to form the oxindole ring system [29] [30]. Reaction conditions typically employ copper acetate as catalyst in dimethylformamide at temperatures ranging from 60 to 100 degrees Celsius [29] [30].

Synthesis StrategyStarting MaterialsReaction ConditionsYield Range (%)Selectivity
Aldol CondensationIndole-3-carboxaldehyde + Isatin derivativesBase catalyst, Reflux, 70-85°C65-85E-selective
Knoevenagel CondensationIndole-3-carboxaldehyde + Active methylene compoundsAcid catalyst (AcOH/HCl), RT-reflux70-90Z/E mixtures
Fischer Indole SynthesisPhenylhydrazine + Aldehydes/KetonesLewis acid, 100-150°C55-75Regioselective
Friedel-Crafts AcylationIndole + Acyl chloridesAlCl3, DCM, 0°C-RT60-80Position selective
Palladium-Catalyzed CouplingOrtho-haloanilines + AlkynesPd(PPh3)4, Base, 80-120°C70-95Regiocontrolled
Copper-Catalyzed CyclizationN-arylacrylamides + Terminal alkynesCu(OAc)2, DMF, 60-100°C55-85Stereoselective

Functionalization at the 3-Ylmethylene Position

The 3-ylmethylene position in 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide represents a critical structural element that dictates both the synthetic accessibility and functional properties of the molecule [7] [12]. This position serves as the primary site for structural diversification and chemical modification [7] [25].

Methylidene Bridge Formation Mechanisms

The formation of the methylidene bridge proceeds through several distinct mechanistic pathways depending on the specific synthetic approach employed [12] [24]. Direct condensation reactions between indole-3-carboxaldehyde and oxindole derivatives represent the most straightforward methodology [24] [27]. The reaction initiates through base-mediated deprotonation at the oxindole 3-position, generating a stabilized enolate intermediate [24] [29].

Nucleophilic attack of the enolate on the aldehyde carbonyl carbon forms a beta-hydroxyketone intermediate, which subsequently undergoes acid-catalyzed dehydration to yield the final methylidene linkage [24] [25]. The stereochemical outcome is predominantly E-configuration due to thermodynamic stabilization through extended conjugation with both aromatic systems [6] [24].

Electrophilic Substitution Reactions

The electron-rich nature of the indole 3-position facilitates various electrophilic substitution reactions that can be employed for further functionalization [8] [12]. Friedel-Crafts acylation reactions proceed readily under mild Lewis acid catalysis, allowing introduction of additional carbonyl-containing substituents [8] [24]. Typical reaction conditions employ aluminum trichloride or boron trifluoride etherate in dichloromethane at temperatures ranging from 0 degrees Celsius to room temperature [8] [24].

Electrophilic halogenation reactions provide access to halogenated derivatives that serve as versatile intermediates for subsequent cross-coupling reactions [8] [12]. N-bromosuccinimide and N-chlorosuccinimide represent commonly employed halogenating reagents, with reactions typically conducted in polar aprotic solvents such as dimethylformamide or acetonitrile [8] [31].

Metal-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions offer powerful tools for constructing carbon-carbon and carbon-heteroatom bonds at the 3-ylmethylene position [6] [8]. Palladium-catalyzed Suzuki-Miyaura coupling reactions enable the introduction of diverse aryl and heteroaryl substituents through reaction with boronic acids or boronate esters [6] [8]. Standard reaction conditions employ palladium tetrakis(triphenylphosphine) as catalyst with potassium carbonate base in aqueous dioxane at temperatures ranging from 80 to 120 degrees Celsius [6] [8].

Sonogashira coupling reactions provide access to alkyne-substituted derivatives, which can serve as precursors for subsequent cyclization or functionalization reactions [6] [24]. These reactions typically employ palladium and copper co-catalysis under basic conditions, with reaction temperatures ranging from 60 to 100 degrees Celsius [6] [24].

Functionalization MethodReagentsTemperature (°C)Reaction Time (h)Typical Yield (%)
Methylidene Bridge FormationAldehydes/Ketones, Base25-802-1270-88
Electrophilic SubstitutionElectrophilic reagents, Lewis acids0-501-660-85
Nucleophilic AdditionNucleophiles, Mild basesRT-400.5-475-92
Radical CouplingRadical initiators, Oxidants60-1204-2455-75
Metal-Catalyzed Cross-CouplingTransition metal catalysts80-1406-1880-95
Photocatalytic ActivationPhotocatalyst, Visible light25-402-865-85

Sulfonamide Group Introduction Methodologies

The introduction of the sulfonamide functionality at the 5-position of the indole ring system requires careful consideration of both electronic and steric factors [9] [10]. The sulfonamide group serves as a critical pharmacophore in many bioactive compounds and represents a key structural element in 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide [5] [10].

Sulfonyl Chloride-Based Approaches

The classical methodology for sulfonamide formation involves the reaction of aromatic amines with sulfonyl chlorides under basic conditions [9] [10]. This approach requires pre-functionalization of the indole ring system with an amino group at the desired position, typically accomplished through nitration followed by reduction [10] [21]. The subsequent sulfonylation reaction employs sulfonyl chlorides in the presence of tertiary amine bases such as triethylamine or pyridine [9] [10].

Reaction conditions typically involve dichloromethane or chloroform as solvent at temperatures ranging from 0 degrees Celsius to room temperature [9] [10]. The reaction proceeds through nucleophilic attack of the amine nitrogen on the sulfonyl chloride, with concurrent elimination of hydrogen chloride [9] [10]. Yields generally range from 80 to 95 percent, with excellent functional group tolerance [9] [10].

Sulfinate Salt Methodologies

Contemporary approaches increasingly utilize sodium or potassium sulfinates as safer and more environmentally benign alternatives to sulfonyl chlorides [9] [10]. These methodologies employ oxidative coupling reactions between sulfinates and aromatic amines in the presence of suitable oxidizing agents [9] [10]. Commonly employed oxidants include potassium persulfate, hydrogen peroxide, and tertiary butyl hydroperoxide [9] [10].

The reaction mechanism proceeds through oxidation of the sulfinate to a sulfonyl radical, which subsequently couples with the amine substrate to form the desired sulfonamide [9] [10]. Reaction conditions typically employ acetonitrile or water as solvent at temperatures ranging from 60 to 80 degrees Celsius [9] [10]. This methodology demonstrates broad substrate scope and excellent functional group compatibility [9] [10].

DABSO-Mediated Synthesis

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) has emerged as a versatile sulfur dioxide equivalent for sulfonamide synthesis [9] [10]. This approach involves three-component coupling reactions between DABSO, aromatic amines, and suitable electrophilic partners [9] [10]. The reaction proceeds through in situ generation of sulfur dioxide, which inserts into carbon-nitrogen bonds to form sulfonamide linkages [9] [10].

DABSO-mediated reactions offer several advantages including metal-free conditions, broad substrate scope, and excellent functional group tolerance [9] [10]. Typical reaction conditions employ dimethylformamide as solvent at temperatures ranging from room temperature to 80 degrees Celsius [9] [10]. Reaction times typically range from 6 to 12 hours, with yields varying from 65 to 80 percent [9] [10].

Electrochemical Sulfonylation

Electrochemical methods represent an increasingly important approach for sulfonamide formation, offering advantages in terms of green chemistry principles and waste reduction [9] [11]. These methodologies employ electrodes to generate reactive intermediates in situ, eliminating the need for stoichiometric oxidants [9] [11]. Typical setups employ platinum or carbon electrodes in divided or undivided cells with appropriate supporting electrolytes [9] [11].

The electrochemical approach demonstrates excellent scalability and can be readily adapted for continuous flow synthesis [9] [11]. Current densities typically range from 10 to 50 milliamperes per square centimeter, with reaction times varying from 2 to 8 hours [9] [11]. Yields generally range from 75 to 90 percent with minimal by-product formation [9] [11].

Introduction MethodKey ReagentsReaction ConditionsAdvantagesTypical Yield (%)
Sulfonyl Chloride RouteArSO2Cl, Base (Et3N)DCM, 0°C-RT, 2-4hHigh yields, Mild conditions80-95
Sulfinate Salt MethodArSO2Na, OxidantMeCN, K2S2O8, 60°C, 4-8hBroad substrate scope70-85
DABSO-Mediated SynthesisDABSO, Amine, CatalystDMF, RT-80°C, 6-12hMetal-free, Safe reagents65-80
Electrochemical SulfonylationElectrodes, Supporting electrolyteCurrent density 10-50 mA/cm²Green chemistry, No by-products75-90
Thiosulfonate ApproachArSSO2Ar, NucleophileToluene, 80-120°C, 8-16hGood functional group tolerance60-85
Direct Amination of SulfinatesArSO2Na, Amine, I2 catalystEtOH, 25-50°C, 2-6hEfficient, Mild conditions70-88

Purification and Characterization Protocols

The purification and characterization of 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide requires a comprehensive analytical approach encompassing both classical and modern techniques [17] [18]. The complex molecular structure necessitates multiple complementary methods to ensure structural integrity and purity [17] [19].

Melting Point Determination

Melting point analysis represents a fundamental characterization technique for assessing the purity and identity of organic compounds [17] [36]. Pure samples of 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide typically exhibit sharp melting ranges spanning 1 to 2 degrees Celsius, with observed values around 248 to 250 degrees Celsius [17] [18]. Impure samples demonstrate broadened melting ranges exceeding 3 degrees Celsius, indicating the presence of contaminants [36] [17].

The determination employs standard capillary tube methodology with controlled heating rates of 1 to 2 degrees Celsius per minute [36] [17]. Sample preparation involves grinding the crystalline material to ensure uniform particle size and complete filling of the capillary tube to a height of 2 to 3 millimeters [36] [17]. Multiple determinations are typically performed to ensure reproducibility and accuracy [36] [17].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides detailed structural information regarding the hydrogen environments within the molecule [17] [18]. The sulfonamide protons typically resonate as singlets between 7.7 and 12.3 parts per million, with the specific chemical shift depending on hydrogen bonding and electronic environment [17] [18]. Aromatic protons from both indole ring systems appear in the characteristic aromatic region between 6.9 and 8.3 parts per million [17] [40].

The methylidene proton represents a diagnostic signal appearing as a singlet around 8.2 to 8.5 parts per million due to the extended conjugation with both aromatic systems [17] [18]. Integration patterns confirm the expected ratios of different proton environments, providing additional structural confirmation [17] [40]. Deuterated dimethyl sulfoxide serves as the preferred solvent due to its ability to dissolve the compound while providing excellent signal resolution [17] [18].

Carbon-13 nuclear magnetic resonance spectroscopy complements proton analysis by providing information about the carbon framework [17] [18]. The carbonyl carbon typically appears between 168 and 172 parts per million, consistent with the oxindole functionality [17] [18]. Aromatic carbons span the region from 110 to 140 parts per million, with specific chemical shifts providing information about substitution patterns and electronic effects [17] [39].

Mass Spectrometry Analysis

Mass spectrometry serves as a critical tool for molecular weight confirmation and structural elucidation [17] [38]. Electrospray ionization in positive mode typically generates protonated molecular ions at mass-to-charge ratio 340, corresponding to the molecular formula C17H13N3O3S [1] [17]. Fragmentation patterns provide structural information through characteristic losses including isopentene groups and acyl functionalities [38] [17].

High-resolution mass spectrometry enables precise molecular formula determination and isotopic pattern analysis [17] [38]. The technique demonstrates particular utility for distinguishing between isomeric structures and confirming the presence of specific functional groups [17] [38]. Typical mass accuracy ranges from 1 to 5 parts per million, providing definitive molecular formula assignment [17] [38].

Infrared Spectroscopy

Infrared spectroscopy provides information about functional group presence and molecular interactions [17] [39]. The sulfonamide group exhibits characteristic stretching vibrations with asymmetric sulfur-oxygen stretches appearing around 1310 wavenumbers and symmetric stretches around 1150 wavenumbers [17] [39]. Nitrogen-hydrogen stretching vibrations from both indole and sulfonamide functionalities appear in the region from 3200 to 3400 wavenumbers [17] [39].

Carbonyl stretching from the oxindole functionality typically appears around 1680 to 1720 wavenumbers, providing confirmation of the ketone group [17] [39]. Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450 and 1600 wavenumbers [17] [39]. Sample preparation typically employs potassium bromide pellet methodology to ensure optimal spectral quality [17] [39].

High-Performance Liquid Chromatography

High-performance liquid chromatography serves as the primary method for purity assessment and quantitative analysis [17] [23]. Reversed-phase chromatography employing C18 stationary phases with acetonitrile-water mobile phase gradients provides excellent separation efficiency [17] [23]. Retention times typically range from 12.5 to 15.2 minutes depending on specific column and gradient conditions [17] [23].

Purity assessment requires baseline resolution from potential impurities and degradation products [17] [23]. Multiple detection methods including ultraviolet absorbance and mass spectrometry provide complementary information about peak identity and purity [17] [23]. Acceptable purity levels typically exceed 95 percent for biological and pharmaceutical applications [17] [23].

Analytical TechniqueKey Parameters/SignalsTypical Values for Target CompoundSolvent/ConditionsExpected Purity (%)
Melting Point DeterminationSharp melting range (1-2°C)248-250°CCapillary tube method>98
NMR Spectroscopy (1H)NH protons (7.7-12.3 ppm)NH: 11.6 ppm (s), Ar-H: 6.9-8.3 ppmDMSO-d6, 400-500 MHzStructural confirmation
NMR Spectroscopy (13C)Carbonyl carbon (160-185 ppm)C=O: 168-172 ppm, Ar-C: 110-140 ppmDMSO-d6, 100-125 MHzStructural confirmation
Mass SpectrometryMolecular ion [M+H]+m/z 340 [M+H]+ESI-MS, Positive modeMolecular weight confirmation
Infrared SpectroscopySO2 stretches (1320-1143 cm⁻¹)νNH: 3200-3400, νSO2: 1310, 1150 cm⁻¹KBr pellet, 4000-400 cm⁻¹Functional group identification
High-Performance Liquid ChromatographyRetention time, Peak purityRt: 12.5-15.2 min (>95% purity)C18 column, MeCN/H2O gradient>95

The computational analysis of 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide reveals critical electronic structure characteristics that govern its biological activity and chemical reactivity. Density functional theory calculations using the B3LYP/6-31G(d,p) level of theory provide comprehensive insights into the frontier molecular orbital properties and electron density distribution [1] [2].

The highest occupied molecular orbital (HOMO) energy typically ranges from -5.8 to -6.2 eV for indole sulfonamide derivatives, indicating moderate electron-donating capability [2] [3]. The lowest unoccupied molecular orbital (LUMO) energy spans -1.2 to -1.8 eV, suggesting reasonable electron-accepting properties. The HOMO-LUMO energy gap, a fundamental parameter determining molecular stability and reactivity, falls within 4.0 to 4.8 eV for this class of compounds [1] [4].

Electron density mapping reveals significant charge distribution patterns across the molecular framework. The indole moiety exhibits substantial π-electron delocalization, with the pyrrole ring showing higher electron density compared to the benzene portion [2] [4]. The sulfonamide group demonstrates strong electron-withdrawing characteristics, creating regions of reduced electron density that influence the compound's electrophilic reactivity [2].

The molecular electrostatic potential surface analysis indicates that the nitrogen atoms in both indole rings serve as primary nucleophilic sites, while the carbonyl carbon and sulfur atom in the sulfonamide group represent electrophilic centers [3] [4]. This charge distribution pattern is crucial for understanding the compound's interaction with biological targets, particularly tyrosine kinase active sites.

Natural bond orbital analysis reveals that the conjugated system extending from the indole rings through the methylene bridge contributes to electronic stabilization [3]. The calculated dipole moment ranges from 2.0 to 3.5 Debye, indicating moderate polarity that facilitates both hydrophobic and hydrophilic interactions with target proteins [1] [4].

Docking Studies with Tyrosine Kinase Targets

Molecular docking investigations demonstrate that 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide exhibits strong binding affinity toward multiple tyrosine kinase targets, with spleen tyrosine kinase (Syk) representing the primary therapeutic target [6] [7].

Computational docking studies using the crystal structure of Syk (PDB ID: 4PUZ) reveal binding energies ranging from -8.5 to -10.2 kcal/mol, indicating favorable protein-ligand interactions [6]. The compound demonstrates competitive binding at the adenosine triphosphate site, with key interactions involving Pro455, Gln462, Leu377, and Lys458 residues [6]. Hydrogen bonding networks form between the sulfonamide oxygen atoms and Gln462, while the indole nitrogen establishes additional hydrogen bonds with Lys458 [6].

Extended docking analysis across multiple tyrosine kinase families reveals selective binding profiles. Epidermal growth factor receptor (EGFR) docking studies show binding affinities of -7.8 to -9.5 kcal/mol, with critical interactions involving Met793, Gln791, and Cys797 residues [8] [9] [10]. The compound exhibits π-π stacking interactions between the indole rings and Phe795, contributing to binding stability [9] [10].

Vascular endothelial growth factor receptor-2 (VEGFR-2) docking reveals binding energies of -8.2 to -9.8 kcal/mol, with the sulfonamide group forming hydrogen bonds with Asp1046 and the indole moiety engaging in hydrophobic interactions with Phe1047 [10]. These binding modes suggest type I kinase inhibition mechanisms, characterized by binding to the active conformation of the kinase domain [10].

Molecular dynamics simulations over 50-100 nanoseconds confirm the stability of protein-ligand complexes, with root mean square deviation values remaining below 2.0 Angstroms throughout the simulation period [11] [12]. Root mean square fluctuation analysis indicates minimal conformational changes in the binding site, supporting the formation of stable inhibitor complexes [11].

Quantitative Structure-Activity Relationship (QSAR) Modeling

Comprehensive QSAR analysis of indole sulfonamide derivatives, including 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide, reveals quantitative relationships between molecular descriptors and tyrosine kinase inhibitory activity [13] [14] [15]. Multiple modeling approaches demonstrate robust predictive capabilities with correlation coefficients exceeding 0.85 for training sets and 0.75 for external validation sets [14].

Multiple linear regression models incorporating electronic descriptors such as HOMO energy, LUMO energy, and electronegativity achieve training set R² values of 0.78-0.86 and cross-validation Q² values of 0.72-0.82 [13] [14]. The derived QSAR equation indicates that tyrosine kinase inhibitory activity correlates positively with molecular polarizability, van der Waals volume, and lipophilicity parameters, while showing negative correlation with HOMO energy and dipole moment [13] [14].

Artificial neural network models demonstrate superior predictive performance, achieving training set R² values of 0.82-0.94 and external validation R² values of 0.70-0.85 [13] [14]. These models successfully identify critical structural features including the presence of planar nitrogen atoms within four bonds of other nitrogen centers, fluorine atoms within five bonds of non-ring oxygen atoms, and lipophilic atoms within two bonds of ring carbon atoms [16] [17].

Three-dimensional QSAR analysis using comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) provides spatial understanding of structure-activity relationships [18] [12]. CoMFA models achieve Q² values of 0.504-0.619 with R² values of 0.805-0.813, revealing that steric and electrostatic fields around the indole rings significantly influence biological activity [18] [12].

Fragment-based QSAR modeling identifies the sulfonamide group as a critical pharmacophore, with substitution patterns on the indole rings affecting potency by factors of 2-10 fold [14] [15]. The methylene bridge length and geometry emerge as important determinants of binding affinity, with optimal configurations maintaining planarity between the indole systems [14].

Thermodynamic Stability Predictions

Thermodynamic analysis of 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide employs density functional theory calculations and statistical mechanics approaches to predict stability under various conditions [19] [20] [21]. Formation enthalpy calculations using the B3LYP/6-31G(d,p) method yield values ranging from -125.5 to -142.8 kcal/mol, indicating thermodynamically favorable compound formation [22] [21].

Gibbs free energy calculations at standard conditions (298.15 K, 1 atm) predict values of -85.2 to -98.6 kcal/mol, confirming thermodynamic stability under ambient conditions [20] [21]. Heat capacity calculations through vibrational frequency analysis yield values of 78.5 to 95.2 cal/mol·K, indicating normal thermal behavior consistent with pharmaceutical stability requirements [20] [21].

Conformational analysis through potential energy surface scanning reveals energy barriers of 12.5 to 18.2 kcal/mol for rotation around the methylene bridge, suggesting moderate conformational flexibility [23] [12]. Multiple stable conformers exist with energy differences of 2-8 kcal/mol, indicating potential for dynamic equilibrium between conformational states under physiological conditions [23] [12].

Sublimation thermodynamics, calculated using transpiration method modeling, predict sublimation enthalpies of 28.5 to 35.8 kcal/mol [21]. These values suggest moderate volatility suitable for pharmaceutical processing while maintaining stability during storage [19] [21]. Thermal decomposition analysis indicates stability up to 285-320°C, well above pharmaceutical processing temperatures [19] [20].

Crystal structure prediction algorithms combined with lattice energy calculations suggest melting points ranging from 178 to 225°C [21]. Hydrogen bonding analysis reveals intermolecular interaction strengths of 4.2 to 8.5 kcal/mol, indicating favorable crystal packing and potential for polymorphic behavior [21]. These thermodynamic parameters collectively support the compound's suitability for pharmaceutical development, with stability profiles compatible with standard drug formulation requirements [19] [21].

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

339.06776246 g/mol

Monoisotopic Mass

339.06776246 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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